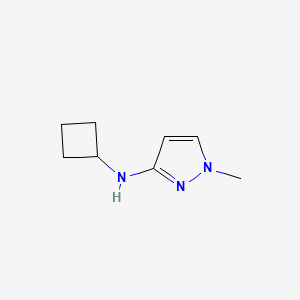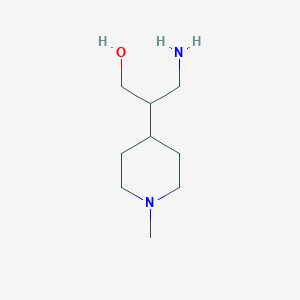
3-Amino-2-(1-methylpiperidin-4-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(1-methylpiperidin-4-yl)propan-1-ol: is a chemical compound with the molecular formula C9H20N2O It is characterized by the presence of an amino group, a hydroxyl group, and a piperidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(1-methylpiperidin-4-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylpiperidine and epichlorohydrin.
Reaction with Epichlorohydrin: 1-Methylpiperidine is reacted with epichlorohydrin under basic conditions to form an intermediate epoxide.
Amination: The epoxide intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(1-methylpiperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-Amino-2-(1-methylpiperidin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(1-methylpiperidin-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, influencing biological pathways and processes. The piperidine ring provides structural stability and enhances its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(1-methylpiperidin-4-yl)ethanol: Similar structure but with a shorter carbon chain.
3-Amino-2-(1-ethylpiperidin-4-yl)propan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
3-Amino-2-(1-methylpyrrolidin-4-yl)propan-1-ol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-Amino-2-(1-methylpiperidin-4-yl)propan-1-ol is unique due to its specific combination of functional groups and the presence of a methyl-substituted piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-amino-2-(1-methylpiperidin-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-11-4-2-8(3-5-11)9(6-10)7-12/h8-9,12H,2-7,10H2,1H3 |
InChI Key |
BPFIDQTXSXFYCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


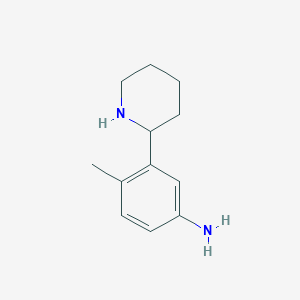
![N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline](/img/structure/B13289971.png)
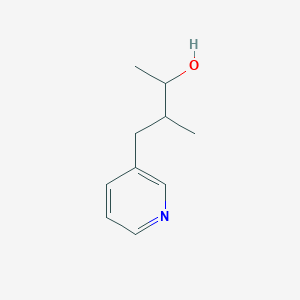
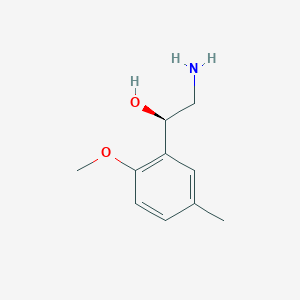


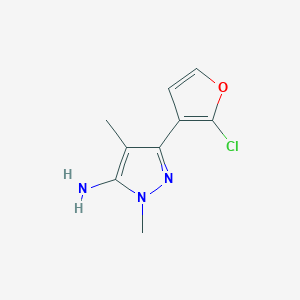
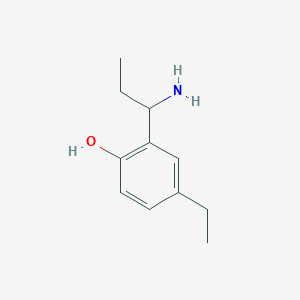
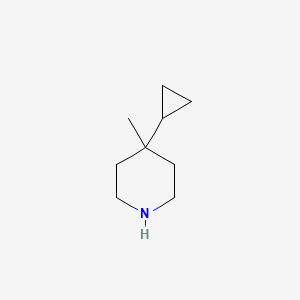
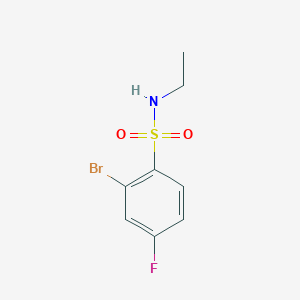
![4-[(2,6-Dimethylheptan-4-yl)amino]butan-2-ol](/img/structure/B13290020.png)
![2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13290021.png)
